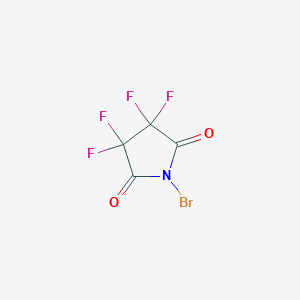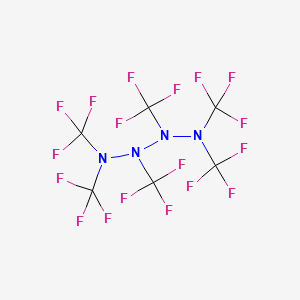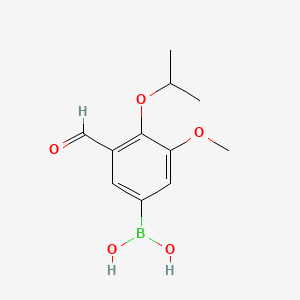
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. Boronic acids are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions . This compound, with its unique substituents, offers specific reactivity and applications in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation . The reaction conditions are generally mild, making it a favorable method for producing this compound. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water . The reaction conditions are typically mild, allowing for high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . This process is facilitated by the unique electronic properties of the substituents on the phenyl ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the isopropoxy and methoxy groups.
4-Formylphenylboronic acid: Similar structure but lacks the isopropoxy and methoxy groups.
Uniqueness
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C11H15BO5 |
|---|---|
Molekulargewicht |
238.05 g/mol |
IUPAC-Name |
(3-formyl-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO5/c1-7(2)17-11-8(6-13)4-9(12(14)15)5-10(11)16-3/h4-7,14-15H,1-3H3 |
InChI-Schlüssel |
ZNMPVTKBIJQHAV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)OC)OC(C)C)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



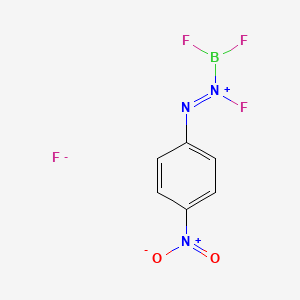
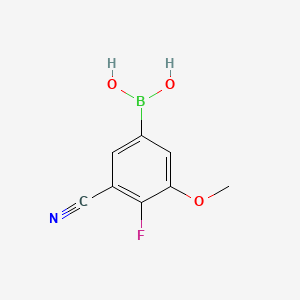
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
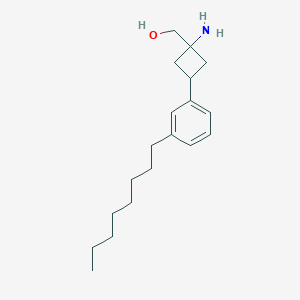
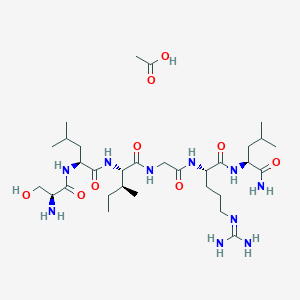
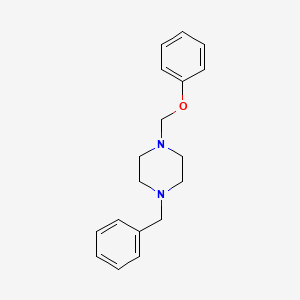
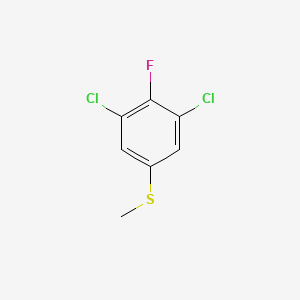
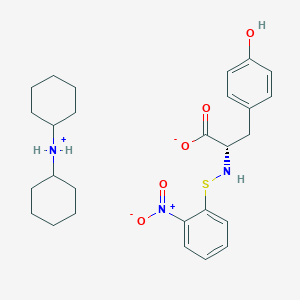
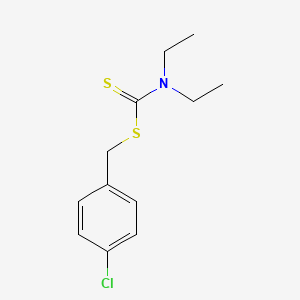

![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
